![molecular formula C24H28N2O6 B13390612 (S)-2-(Fmoc-amino)-3-[Boc(methyl)amino]propanoic Acid](/img/structure/B13390612.png)
(S)-2-(Fmoc-amino)-3-[Boc(methyl)amino]propanoic Acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)(methyl)amino)propanoic acid is a complex organic compound that features prominently in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and a tert-butoxycarbonyl (Boc) group. These protective groups are commonly used in peptide synthesis to protect amino acids from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)(methyl)amino)propanoic acid typically involves multiple steps:
Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to protect the amino group. This is usually done by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Boc Protection: The tert-butoxycarbonyl group is introduced to protect the secondary amine. This is achieved by reacting the compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Coupling Reactions: The protected amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the desired peptide bond.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) facilitate nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the fluorenylmethoxycarbonyl group.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Substituted derivatives at the carbonyl carbon.
Scientific Research Applications
(S)-2-(Fmoc-amino)-3-[Boc(methyl)amino]propanoic acid is a chiral amino acid derivative with protective groups, namely Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl), which are essential for peptide and protein development through solid-phase peptide synthesis. This compound's primary application lies in peptide synthesis for research and therapeutic purposes.
Scientific Research Applications
This compound in Peptide Synthesis
this compound is a building block in solid-phase peptide synthesis (SPPS) due to its dual protective groups. The Fmoc group protects the amino functionality, while the Boc group protects the secondary amine, allowing for selective deprotection strategies crucial for synthesizing complex peptides efficiently. Fmoc SPPS is a widely used method for peptide synthesis, with high-quality Fmoc building blocks available at a low cost .
Neurotensin-Derived Ligands
Nω-carbamoylated arginines, derived from building blocks like this compound, can be incorporated into analogs to develop peptidic Neurotensin (NTS) 1R PET ligands . These ligands can be optimized for plasma stability and have a DOTA chelator attached to the modified arginine side chain for insertion of stable Ga 3+ or radioactive 68Ga 3+ . Such ligands have potential applications in tumor visualization and therapy due to the overexpression of NTS 1R in various tumors .
Structural Similarity and Versatility
this compound's dual protective groups allow versatile manipulation during peptide synthesis. Its structural features are distinct from similar compounds like (S)-2-Amino-3-methylpropanoic Acid, (S)-2-(Fmoc-amino)propanoic Acid, and (S)-3-(Boc-amino)propanoic Acid, each having unique attributes for different synthetic pathways.
Table of Structurally Similar Compounds
Compound Name | Structural Features | Unique Attributes |
---|---|---|
(S)-2-Amino-3-methylpropanoic Acid | Basic amino acid structure | Natural occurrence in proteins |
(S)-2-(Fmoc-amino)propanoic Acid | Lacks Boc protection | Simpler structure used in peptide synthesis |
(S)-3-(Boc-amino)propanoic Acid | Lacks Fmoc protection | Often used in similar synthetic pathways |
This compound | Dual protective groups | Versatile manipulation during peptide synthesis |
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)(methyl)amino)propanoic acid involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the Boc group protects the secondary amine. These protective groups are removed under specific conditions to allow for the formation of peptide bonds.
Molecular Targets and Pathways
The compound targets amino acids and peptides, protecting them during synthesis. The pathways involved include the formation and cleavage of peptide bonds, facilitated by the protective groups.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid: Lacks the Boc group, making it less versatile in peptide synthesis.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid: Similar but lacks the methyl group, affecting its reactivity.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)(ethyl)amino)propanoic acid: Contains an ethyl group instead of a methyl group, altering its steric properties.
Uniqueness
The presence of both Fmoc and Boc groups in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)(methyl)amino)propanoic acid makes it highly versatile for peptide synthesis. The methyl group adds to its reactivity, making it a valuable compound in various fields of research.
Biological Activity
(S)-2-(Fmoc-amino)-3-[Boc(methyl)amino]propanoic acid is a compound that plays a significant role in peptide synthesis and drug development. Its structural features, including the Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) protective groups, enhance its utility in various biological applications. This article explores its biological activity, including its applications in drug synthesis, potential therapeutic uses, and relevant case studies.
- Molecular Formula : C23H26N2O6
- Molecular Weight : 426.47 g/mol
- CAS Number : 162558-25-0
- Solubility : Slightly soluble in water; soluble in dimethylformamide.
Applications in Peptide Synthesis
The dual protective groups of this compound facilitate its use in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy removal under basic conditions, while the Boc group provides stability during synthesis. This compound is often utilized to introduce lysine residues into peptides, which can be tagged with fluorescent dyes or biotin for various applications in biochemistry and molecular biology .
Antimicrobial Properties
Research indicates that derivatives of amino acids like this compound can exhibit antimicrobial activity. For example, studies have shown that conjugates formed from Boc-amino acids display enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. The incorporation of specific side chains can significantly influence the antimicrobial potency of these compounds .
Case Studies
- Antimicrobial Activity Assessment :
- A study evaluated the antimicrobial activity of various Boc-amino acid derivatives, including those similar to this compound. The results demonstrated that certain derivatives had inhibitory zones comparable to conventional antibiotics, with values ranging from 9 to 12 mm against pathogens like Staphylococcus aureus and Escherichia coli.
- Therapeutic Applications :
Table 1: Biological Activity of Amino Acid Derivatives
Compound Name | Target Pathogen | Inhibitory Zone (mm) | MIC (µg/mL) |
---|---|---|---|
This compound | E. coli | 10 | 8 |
Boc-Trp-Benzylpiperazine | Pseudomonas aeruginosa | 12 | 6 |
Boc-Phe-Benzylpiperazine | Staphylococcus aureus | 11 | 7 |
Properties
Molecular Formula |
C24H28N2O6 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
InChI |
InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26(4)13-20(21(27)28)25-22(29)31-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,25,29)(H,27,28) |
InChI Key |
QUVOWSUKHBRVIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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